![molecular formula C11H16N4O2S B14595067 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-14-6](/img/structure/B14595067.png)
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine-2-carbothioamide with 2-(morpholin-4-yl)ethanol under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated under reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
化学反応の分析
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
科学的研究の応用
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical research.
作用機序
The mechanism of action of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, in the context of its antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
類似化合物との比較
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide can be compared with other similar compounds, such as:
Pyrazinamide: A well-known anti-tubercular drug that shares a similar pyrazine core structure.
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile: Another compound with a similar structure but different functional groups, which may result in different biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and share structural similarities with this compound.
特性
CAS番号 |
61280-14-6 |
|---|---|
分子式 |
C11H16N4O2S |
分子量 |
268.34 g/mol |
IUPAC名 |
6-(2-morpholin-4-ylethoxy)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C11H16N4O2S/c12-11(18)9-7-13-8-10(14-9)17-6-3-15-1-4-16-5-2-15/h7-8H,1-6H2,(H2,12,18) |
InChIキー |
XPHAZRIIAZWSDE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOC2=NC(=CN=C2)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





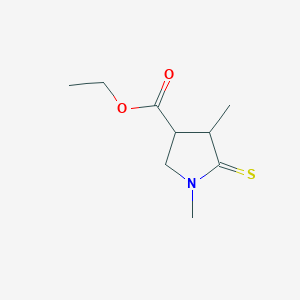
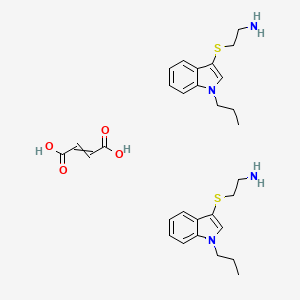

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

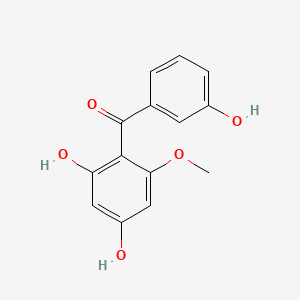
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)

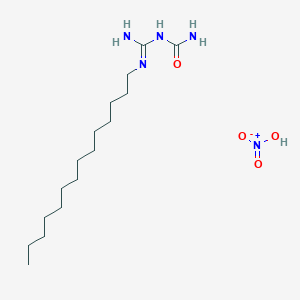
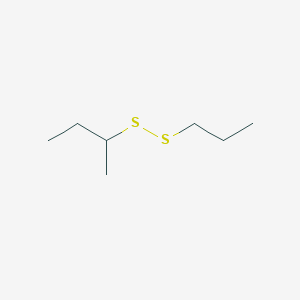
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
